5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine
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Overview
Description
5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a cyclopropyl group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzonitrile with cyclopropylamine in the presence of a base, followed by cyclization with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Exhibits antitubercular activity.
Uniqueness
5-(4-Chlorophenyl)-5-cyclopropyl-4,5-dihydroisoxazol-3-amine is unique due to its specific structural features, such as the cyclopropyl group and the isoxazole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H13ClN2O |
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Molecular Weight |
236.70 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-5-cyclopropyl-4H-1,2-oxazol-3-amine |
InChI |
InChI=1S/C12H13ClN2O/c13-10-5-3-9(4-6-10)12(8-1-2-8)7-11(14)15-16-12/h3-6,8H,1-2,7H2,(H2,14,15) |
InChI Key |
AJQTYEJVSLBQNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC(=NO2)N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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